Methylamino-PEG1-acid is a compound characterized by the presence of a polyethylene glycol backbone, a carboxylic acid group, and a methylamine group. This structure imparts hydrophilic properties that enhance its solubility in aqueous environments, making it suitable for various biochemical applications. The compound is known for its ability to form stable amide bonds with primary amines, which is facilitated by the activation of the carboxylic acid group using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate .
This compound falls under the category of polyethylene glycol derivatives and is classified as a non-cleavable linker used in bio-conjugation processes. Its functional groups include an amine group and a carboxylic acid group, which are crucial for its reactivity and utility in forming conjugates with proteins and other biomolecules .
The synthesis of Methylamino-PEG1-acid typically involves the following steps:
In industrial settings, the synthesis may be optimized for higher yields and purity through methods such as crystallization or chromatography. These methods ensure that the final product meets specifications required for research or commercial applications .
Methylamino-PEG1-acid has a molecular formula of C6H13NO3 and a molecular weight of 147.2 g/mol. The structure features:
The compound's structural properties contribute to its solubility and reactivity, making it effective for conjugation in biological systems .
Methylamino-PEG1-acid participates in several key chemical reactions:
These reactions are essential for creating conjugates that can be used in drug delivery systems or as part of therapeutic proteins. The ability to form stable linkers enhances the bioavailability and efficacy of the resulting compounds .
Methylamino-PEG1-acid functions primarily by facilitating the selective degradation of target proteins within cells via the ubiquitin-proteasome system. This mechanism involves tagging specific proteins for degradation, leading to altered cellular levels that can impact various signaling pathways .
The action of Methylamino-PEG1-acid on target proteins results in reduced levels of these proteins, thereby influencing cellular processes critical for maintaining homeostasis and response to external stimuli .
Methylamino-PEG1-acid is characterized by its hydrophilicity due to the polyethylene glycol component, which enhances its solubility in water-based environments.
Key chemical properties include:
Relevant data regarding solubility and stability under various conditions are crucial for its application in biological systems.
Methylamino-PEG1-acid has several scientific uses, particularly in:
Polyethylene glycol (PEG) chemistry has fundamentally transformed pharmaceutical development by addressing critical limitations of therapeutic molecules. The covalent attachment of PEG polymers – PEGylation – represents a cornerstone strategy for enhancing the pharmacokinetic profiles and physicochemical properties of bioactive molecules. This approach has evolved from simple polymer conjugates to sophisticated molecular engineering platforms where precise control over attachment chemistry and spatial configuration determines therapeutic outcomes. The strategic incorporation of short-chain PEG derivatives like Methylamino-PEG1-acid reflects a paradigm shift toward minimalist conjugation approaches that maximize functionality while minimizing structural perturbation [4] [6].
The foundation of PEGylation technology was established in the late 1970s when Frank Davis and colleagues pioneered the conjugation of methoxy-PEG to proteins using cyanuric chloride coupling. This seminal work demonstrated that PEGylated proteins exhibited prolonged circulation half-lives and reduced immunogenicity compared to their native counterparts. Davis's early experiments with albumin and catalase marked the birth of a transformative technology that would address fundamental challenges in biotherapeutics [6].
The first-generation PEGylation technologies employed multi-functional PEG polymers that created heterogeneous mixtures of conjugates. This limitation became evident with the 1990 FDA approval of Adagen® (pegademase bovine), a PEGylated adenosine deaminase enzyme for severe combined immunodeficiency disease (SCID). Despite its therapeutic success, Adagen® suffered from variable bioactivity due to non-specific PEG attachment at multiple lysine residues. This heterogeneity prompted research into site-specific conjugation strategies that would preserve bioactivity while maintaining favorable pharmacokinetics [6].
A revolutionary advancement came with the 2002 approval of Neulasta® (pegfilgrastim), featuring a 20 kDa PEG chain specifically attached to the N-terminus of granulocyte colony-stimulating factor (G-CSF). This precision engineering represented a quantum leap in PEGylation technology, demonstrating that controlled site-specific conjugation could yield homogeneous products with optimized therapeutic profiles. The parallel development of PEGylated nanocarriers further expanded applications beyond protein therapeutics. Seminal work by Gabizon and Barenholz in the 1980s led to PEGylated liposomal doxorubicin (Doxil®), which exploited the Enhanced Permeability and Retention (EPR) effect for tumor-selective drug delivery [4].
Table 1: Evolution of PEGylation Technologies in Therapeutics
Era | Key Developments | Representative Therapeutics | Technological Impact |
---|---|---|---|
1970s-1980s | First protein PEGylation concepts | Experimental conjugates | Demonstrated extended half-life |
1990s | Random multi-point PEGylation | Adagen® (1990), Oncaspar® (1994) | First clinical validation |
2000s | Site-specific conjugation | PegIntron® (2000), Neulasta® (2002) | Improved homogeneity |
2010s-Present | Short-chain precision linkers | PROTACs, ADCs | Minimalist conjugation strategies |
The evolution toward smaller PEG architectures culminated in derivatives like Methylamino-PEG1-acid, which represents a strategic shift from large polymers to discrete functional spacers. This minimalist approach maintains the essential benefits of PEGylation – enhanced solubility, reduced aggregation, and decreased immunogenicity – while eliminating the viscosity issues and manufacturing complexities associated with larger PEG chains. Contemporary applications now leverage these compact linkers in advanced modalities including antibody-drug conjugates (ADCs), PROTAC degraders, and targeted nanocarriers [1] [3] [5].
Methylamino-PEG1-acid (chemical formula: C₆H₁₃NO₃; MW: 147.2 g/mol) has emerged as a versatile heterobifunctional crosslinker that enables precise construction of complex bioconjugates. Its molecular architecture features a terminal methylamino group (-NHCH₃) and a carboxylic acid (-COOH) separated by a short ethylene glycol spacer. This compact design (PEG1 indicates a single ethylene oxide unit) occupies minimal steric space while providing essential physicochemical modifications [1] [3].
The compound's primary application lies in creating stable amide linkages between diverse biomolecules. The carboxylic acid group readily reacts with primary amines in the presence of carbodiimide activators (EDC, DCC) or uronium coupling reagents (HATU) to form biologically stable amide bonds. Simultaneously, the secondary amine (methylamino group) exhibits distinct reactivity toward carbonyl groups (ketones, aldehydes) and can form stable amide linkages with activated carboxylic acids. This dual functionality enables the creation of novel molecular architectures inaccessible through traditional homobifunctional linkers [2] [5].
Table 2: Synthetic Applications of Methylamino-PEG1-Acid in Bioconjugation
Conjugation Strategy | Reaction Conditions | Application Examples | Structural Benefits |
---|---|---|---|
Amine Coupling | EDC/HOBt, HATU, DIC | Protein-drug conjugates | Stable amide bond formation |
Carbonyl Reaction | pH 5-7, ambient temperature | Glycoprotein modification | Selective conjugation |
Tandem Conjugation | Sequential activation | Antibody-drug conjugates | Controlled orientation |
Protecting Group Strategies | t-butyl ester deprotection | Multi-step synthesis | Orthogonal reactivity |
In antibody-drug conjugate (ADC) development, Methylamino-PEG1-acid serves as a non-cleavable linker that maintains payload stability during circulation. The hydrophilic PEG spacer counteracts the hydrophobicity of cytotoxic payloads, significantly improving conjugate solubility and reducing aggregation. For instance, conjugates featuring monomethyl auristatin E (MMAE) linked through Methylamino-PEG1-acid demonstrate up to 5-fold higher solubility compared to non-PEGylated counterparts, directly impacting formulation stability and pharmacokinetic profiles [1] [7].
In the emerging field of PROTACs (Proteolysis Targeting Chimeras), Methylamino-PEG1-acid enables precise spatial organization between E3 ligase ligands and target protein binders. The compound's CAS number 1367918-21-5 has appeared in numerous medicinal chemistry patent applications as a critical spacer component. Its minimal length (approximately 6.5 Å extended chain length) provides just sufficient separation to allow simultaneous engagement of both proteins with the ubiquitin-proteasome machinery, while the PEG oxygen offers potential hydrogen-bonding interactions that may enhance molecular recognition [3] [5].
Furthermore, Methylamino-PEG1-acid facilitates surface engineering of nanocarriers. When conjugated to lipid-PEG constructs, the methylamino group provides an anchoring point for functional ligands (antibodies, peptides) while the carboxylic acid enables covalent attachment to nanoparticle matrices. This approach has yielded PEGylated liposomes with enhanced tumor penetration capabilities and mucus-penetrating nanoparticles for mucosal delivery. The precise density of Methylamino-PEG1-acid derivatives on nanoparticle surfaces critically determines their biological interactions – optimal surface coverage creates a hydrophilic corona that reduces protein opsonization by >80% compared to non-PEGylated counterparts, dramatically extending circulation half-life [4] [7].
The strategic value of Methylamino-PEG1-acid stems from the complementary reactivity and electronic modulation of its terminal functional groups. The methylamino group (-NH-CH₃) represents a secondary amine with distinct chemical behavior compared to primary amines. The methyl substituent creates steric hindrance that moderates nucleophilicity while providing electronic donation through hyperconjugation. This results in selective reactivity toward activated carbonyls (esters, anhydrides) with minimal competition from primary amines in complex biomolecules. Additionally, the methyl group eliminates the potential for dipolar crosslinking that plagues primary amine-containing linkers [5] [9].
The carboxylic acid terminus exhibits a pKa of approximately 4.2-4.5, making it predominantly ionized (-COO⁻) at physiological pH. This ionization state significantly enhances the aqueous solubility of hydrophobic payloads upon conjugation. Under slightly acidic conditions (pH 5.0-6.0), the protonated form (-COOH) facilitates efficient coupling reactions using carbodiimide chemistry. The carboxylic acid can be activated to form N-hydroxysuccinimide (NHS) esters that react efficiently with primary amines (k = 10³-10⁴ M⁻¹s⁻¹) to form stable amide bonds. Alternatively, it can be converted to acyl halides for reactions in non-aqueous systems, providing exceptional synthetic flexibility [7] [10].
The synergistic interaction between these functional groups enables sophisticated conjugation strategies:
Orthogonal Protection Schemes: The carboxylic acid can be protected as a t-butyl ester (using derivatives like Methylamino-PEG1-t-butyl ester, CAS 1807521-03-4) while the methylamino group engages in conjugation. Subsequent acidic deprotection (TFA) reveals the carboxylic acid for sequential coupling without cross-reactivity [9].
pH-Selective Conjugation: At pH 6.5-7.5, the methylamino group (pKa ~9.5) remains predominantly unionized and nucleophilic, while the carboxylic acid is ionized. This allows selective acylation of the amine without carboxylate activation interference.
Tandem Conjugation Protocols: The carboxylic acid can be coupled to a primary amine-containing molecule first, after which the methylamino group reacts with aldehydes via reductive amination or with activated carboxylates to form tertiary amides. This controlled sequential approach minimizes heterodimer formation (<5% by HPLC analysis in optimized protocols) [2] [5].
The ethylene glycol spacer plays multiple essential roles beyond simple connectivity. Its electron-donating oxygen moderately influences the electronic properties of both terminal groups, reducing the carboxylic acid pKa by ~0.3-0.5 units compared to alkyl analogs. More importantly, the spacer introduces molecular flexibility that enables conformational adaptation during binding events. Molecular dynamics simulations indicate the PEG1 spacer allows functional group rotation with energy barriers <3 kcal/mol, facilitating optimal orientation for conjugation while adding only minimal hydrodynamic volume [1] [8].
Table 3: Comparative Analysis of Methylamino-PEG1-Acid Functional Groups
Functional Group | Chemical Properties | Reaction Capabilities | Biological Impacts |
---|---|---|---|
Methylamino (-NHCH₃) | pKa: 9.2-9.5; moderate nucleophile | Reductive amination, acylation | Reduced immunogenicity |
Carboxylic Acid (-COOH) | pKa: 4.2-4.5; hydrogen-bond acceptor | Amide coupling, esterification | Enhanced aqueous solubility |
Ethyleneoxy Spacer (-CH₂CH₂O-) | Electron-donating; flexible | N/A | Decreased protein adsorption |
The compound's crystalline solid form (typically as HCl salt) ensures stability during storage, with manufacturers specifying >3-year shelf life at -20°C. Analytical characterization reveals exceptional purity (>95% by HPLC), with the major impurities being hydrolysis products (methoxy-PEG1-acid) and oxidation byproducts (N-formyl derivatives). The hydrochloride salt form (CAS 1367918-21-5) exhibits superior solubility in aqueous buffers (up to 100 mM in PBS) compared to the free base form, facilitating bioconjugation in physiological conditions without organic cosolvents [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7